REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH2:4][CH3:5].Cl[C:7]([CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])=[O:8].[Cl-].[NH4+]>C1COCC1>[O:8]=[C:7]([CH2:3][CH2:4][CH3:5])[CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13] |f:3.4|
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
BrCCC
|
Name
|
|
Quantity
|
9.9 mL
|
Type
|
reactant
|
Smiles
|
BrCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)CCCC(=O)OC
|
Name
|
saturated aqueous solution
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is poured in
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
by bringing to a temperature of -80° C
|
Type
|
WAIT
|
Details
|
Agitation is then carried out for 1 hour at -70° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to return very slowly to 18° C.
|
Type
|
CUSTOM
|
Details
|
(over 17 hours)
|
Duration
|
17 h
|
Type
|
ADDITION
|
Details
|
The reaction medium is treated
|
Type
|
WAIT
|
Details
|
Agitation is carried out for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
by decanting
|
Type
|
EXTRACTION
|
Details
|
re-extraction of the aqueous phase with 100 ml of ether
|
Type
|
CONCENTRATION
|
Details
|
The organic phases are concentrated
|
Type
|
WASH
|
Details
|
washed twice with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over magnesium sulphate and concentration with a rotary evaporator
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCCC(=O)OC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |